molecular formula C13H20O3 B052426 5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one CAS No. 92007-37-9

5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one

Cat. No. B052426
CAS RN: 92007-37-9
M. Wt: 224.3 g/mol
InChI Key: DPGJBUWFVDJWGF-UHFFFAOYSA-N
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Description

"5,5-Dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one" is a complex organic compound belonging to the spiro compounds family, characterized by its unique molecular structure featuring a spiro[1,3-dioxane] unit.

Synthesis Analysis

  • Synthesis Techniques : The synthesis of spiro compounds similar to 5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one involves concise methods, using starting materials like benzyl chlorides and 5-(hydroxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane. Such processes often employ SRN1 reaction conditions (Sánchez, Sobrino, & Pujol, 2004).

  • Crystal Structure : Studies on similar compounds have revealed that they can crystallize in monoclinic systems, exhibiting specific molecular and crystal structures (Xue, 2005).

Molecular Structure Analysis

  • Molecular Characteristics : The molecular structure of related spiro compounds has been analyzed using X-ray diffraction, revealing important conformational and geometric characteristics (Lyakhov et al., 2000).

Chemical Reactions and Properties

  • Reactivity : Spiro compounds like 5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one demonstrate unique reactivity patterns, often involving addition and cyclocondensation reactions with other chemical reagents (Huang & Wamhoff, 1984).

Physical Properties Analysis

  • Structural Insights : The spiro[1,3-dioxane] unit in such compounds contributes to distinct physical properties, which can be analyzed through methods like NMR spectroscopy and mass spectrometry (Grosu et al., 2003).

Chemical Properties Analysis

  • Functional Groups and Reactivity : The presence of functional groups like dimethyl and dioxane rings in these spiro compounds significantly influences their chemical properties, such as reactivity and stability (McCullough et al., 2000).

Scientific Research Applications

Application in Organic Light-Emitting Diodes (OLEDs)

  • Specific Scientific Field : Material Science, specifically in the development of Organic Light-Emitting Diodes (OLEDs) .

  • Results or Outcomes : The RGB three-color PHOLEDs based on QAF-TRZ and STF-TRZ as hosts and FIrpic, Ir (ppy) 2 acac, and Ir (MDQ) 2 acac as emitters are fabricated. The blue PHOLEDs based on QAF-TRZ realize a maximum external quantum efficiency (EQE) of 19.4%, and remain 17.2% at 1000 cd m −2. On the other hand, green PHOLEDs show maximum EQEs of 21% and 19% for QAF-TRZ and STF-TRZ, respectively, and both devices exhibit low efficiency roll-off. The red devices obtain EQEs of 22.6% and 19.4% based on QAF-TRZ and STF-TRZ, respectively .

Synthesis and Stereochemistry of New Spiro[5.5]undecane Derivatives

  • Specific Scientific Field : Organic Chemistry, specifically in the synthesis and stereochemistry of new spiro[5.5]undecane derivatives .

Synthesis and Stereochemistry of New Spiro[5.5]undecane Derivatives

  • Specific Scientific Field : Organic Chemistry, specifically in the synthesis and stereochemistry of new spiro[5.5]undecane derivatives .

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It provides information about the potential hazards of the compound and the safety precautions to be taken while handling it.

properties

IUPAC Name

5',5'-dimethylspiro[1,3,3a,4,6,6a-hexahydropentalene-5,2'-1,3-dioxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-12(2)7-15-13(16-8-12)5-9-3-11(14)4-10(9)6-13/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGJBUWFVDJWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CC3CC(=O)CC3C2)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one

Synthesis routes and methods

Procedure details

To a of solution cis-tetrahydropentalene-2,5-(1H,3H)-dione (2.99 g, 21.6 mmol) and 2,2-dimethylpropane-1,3-diol (2.254 g, 21.6 mmol) in toluene (70 mL) was added p-toluenesulfonic acid monohydrate (0.206 g, 1.08 mmol) and the mixture was heated at 110° C. for 24 hrs with a Dean Stark apparatus. The reaction mixture was cooled to room temperature, poured over solid K2CO3, stirred 5 mins then filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (12 to 100% EtOAc in hexanes) to give 5,5-dimethyltetrahydro-1′H-spiro[1,3-dioxane-2,2′-pentalen]-5′(3′H)-one (2.224 g, 9.92 mmol, 45.8% yield) as a colorless oil which solidified upon standing. MS ESI: [M+Na]+ m/z 225.7.
Quantity
2.99 g
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reactant
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2.254 g
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reactant
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0.206 g
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reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

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